

solubility of methyl cis-vaccenate in organic solvents

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Compound of Interest		
Compound Name:	Methyl cis-11-octadecenoate	
Cat. No.:	B155034	Get Quote

An in-depth technical guide on the solubility of methyl cis-vaccenate in organic solvents for researchers, scientists, and drug development professionals.

Introduction

Methyl cis-vaccenate is a fatty acid methyl ester (FAME), specifically the methyl ester of cis-vaccenic acid, an 18-carbon monounsaturated fatty acid (18:1n-7). As a long-chain ester, its solubility is a critical parameter in various applications, including biofuel production, chromatography, and its use as a standard in analytical chemistry. Its behavior in organic solvents is primarily governed by the principle of "like dissolves like," where its long non-polar hydrocarbon tail dominates its solubility profile, making it highly soluble in non-polar solvents and less soluble in polar ones. The slight polarity introduced by the methyl ester group, however, allows for some solubility in moderately polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for methyl cis-vaccenate is not extensively tabulated in readily available literature. However, its solubility behavior is analogous to that of other C18:1 FAMEs, such as methyl oleate, for which more data exists. The following table summarizes the expected solubility based on the physical properties of similar long-chain fatty acid methyl esters.



Organic Solvent	Class	Expected Solubility (at 25°C)	Rationale
Hexane	Non-polar Aprotic	Highly Soluble (>500 mg/mL)	The non-polar nature of hexane readily solvates the long hydrocarbon chain of the FAME.
Toluene	Non-polar Aprotic	Highly Soluble (>500 mg/mL)	The aromatic, non- polar structure is highly compatible with the non-polar fatty acid chain.
Diethyl Ether	Non-polar Aprotic	Highly Soluble (>500 mg/mL)	Provides a non-polar environment conducive to solvating the hydrocarbon tail.
Chloroform	Polar Aprotic	Highly Soluble (>500 mg/mL)	While polar, it effectively solvates lipids and FAMEs.
Acetone	Polar Aprotic	Soluble (Approx. 100- 200 mg/mL)	The polarity of the ketone group reduces solubility compared to non-polar solvents.
Ethanol	Polar Protic	Moderately Soluble (Approx. 50-100 mg/mL)	The hydroxyl group and hydrogen bonding make it less favorable for the non-polar FAME.
Methanol	Polar Protic	Sparingly Soluble (<50 mg/mL)	Increased polarity and hydrogen bonding compared to ethanol further reduce solubility.



			The highly polar,
			hydrogen-bonding
Water	Polar Protic	Insoluble (<0.01	network of water does
	Polal Piolic	mg/mL)	not favorably interact
			with the large, non-
			polar molecule.

Note: The values presented are estimates based on the known behavior of similar C18:1 fatty acid methyl esters. Actual experimental values may vary.

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol outlines a standard gravimetric method for determining the solubility of methyl cis-vaccenate in an organic solvent.

- 1. Materials and Equipment:
- Methyl cis-vaccenate (high purity)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed test tubes
- · Thermostatic shaker or water bath
- Analytical balance (readable to 0.1 mg)
- Micropipettes
- Syringe filters (0.2 μm, solvent-compatible, e.g., PTFE)
- Evaporation system (e.g., rotary evaporator or nitrogen stream)
- 2. Procedure:
- Preparation of Saturated Solution:

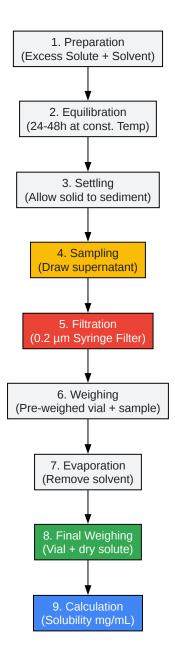


- Add an excess amount of methyl cis-vaccenate to a series of vials.
- Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
- Equilibrate the samples for at least 24-48 hours to ensure saturation is reached. The presence of undissolved solute should be visible.
- Sample Collection and Filtration:
 - Allow the vials to stand undisturbed at the equilibrium temperature for at least 4 hours to let the excess solid settle.
 - Carefully draw a known volume (e.g., 1 mL) of the supernatant using a micropipette or syringe, avoiding any solid particles.
 - Immediately filter the collected supernatant through a 0.2 μm syringe filter into a preweighed, clean, and dry vial. This step is crucial to remove any suspended microcrystals.
- Solvent Evaporation and Mass Determination:
 - Weigh the vial containing the filtered solution to determine the mass of the solution.
 - Evaporate the solvent completely using a rotary evaporator or a gentle stream of nitrogen gas. Avoid excessive heat to prevent degradation of the solute.
 - Once the solvent is fully removed, place the vial in a desiccator to remove any residual moisture and allow it to cool to room temperature.
 - Weigh the vial again to determine the mass of the dissolved methyl cis-vaccenate.
- Calculation:
 - Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtered supernatant in mL)



Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of methyl cis-vaccenate.



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Caption: Experimental workflow for gravimetric solubility determination.

Caption: Key factors influencing the solubility of FAMEs.

 To cite this document: BenchChem. [solubility of methyl cis-vaccenate in organic solvents].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155034#solubility-of-methyl-cis-vaccenate-in-organic-solvents]

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